Boc-D-beta-homoglutamine
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Boc-D-beta-homoglutamine typically involves the protection of the amino group of D-beta-homoglutamine with a Boc group. This can be achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as dimethylaminopyridine (DMAP) or triethylamine (TEA) in an organic solvent like dichloromethane (DCM) . The reaction is usually carried out at room temperature and yields the desired Boc-protected compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. The reaction conditions are optimized to ensure the highest possible yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Boc-D-beta-homoglutamine undergoes various chemical reactions, including:
Substitution Reactions: The Boc group can be selectively removed under acidic conditions, allowing for further functionalization of the amino group.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common due to the stability of the Boc group.
Common Reagents and Conditions
Acidic Conditions: Trifluoroacetic acid (TFA) is commonly used to remove the Boc group.
Basic Conditions: Bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3) can be used in certain reactions involving the compound.
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions. For example, deprotection of the Boc group yields D-beta-homoglutamine, which can then be further modified .
Scientific Research Applications
Boc-D-beta-homoglutamine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Boc-D-beta-homoglutamine primarily involves its role as a protected amino acid derivative. The Boc group prevents unwanted reactions during synthesis, allowing for the selective modification of the amino group. Upon removal of the Boc group, the free amino group can participate in various biochemical reactions .
Comparison with Similar Compounds
Similar Compounds
- Boc-L-beta-homotryptophan
- Boc-L-beta-homomethionine
- Boc-L-beta-homotyrosine
- Boc-L-beta-homoisoleucine
Uniqueness
Boc-D-beta-homoglutamine is unique due to its specific structure and the presence of the Boc protective group. This makes it particularly useful in peptide synthesis, where selective protection and deprotection of amino groups are crucial .
Properties
IUPAC Name |
(3R)-6-amino-3-[(2-methylpropan-2-yl)oxycarbonylamino]-6-oxohexanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O5/c1-11(2,3)18-10(17)13-7(6-9(15)16)4-5-8(12)14/h7H,4-6H2,1-3H3,(H2,12,14)(H,13,17)(H,15,16)/t7-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DAUHTFNYHSOVRQ-SSDOTTSWSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCC(=O)N)CC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CCC(=O)N)CC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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